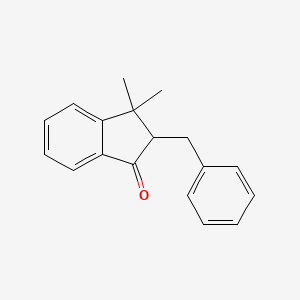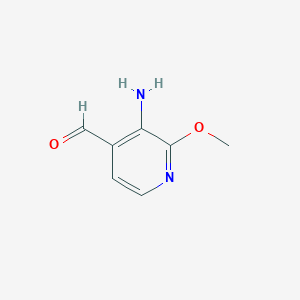![molecular formula C16H18BrClSi B13993607 {4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane CAS No. 922736-99-0](/img/structure/B13993607.png)
{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane is an organosilicon compound that features a bromine and chlorine substituted phenyl group attached to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized phenyl derivatives, while coupling reactions can produce larger, more complex organic molecules.
Wissenschaftliche Forschungsanwendungen
{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound can be used to modify surfaces and create new materials with unique properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action for {4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane in chemical reactions involves the activation of the phenyl group by the trimethylsilyl group, which facilitates various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: This compound is similar in structure but features an ethoxy group instead of a trimethylsilyl group.
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Another similar compound with a fluorophenyl group.
Uniqueness
The uniqueness of {4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane lies in its trimethylsilyl group, which provides distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications and material modifications.
Eigenschaften
CAS-Nummer |
922736-99-0 |
|---|---|
Molekularformel |
C16H18BrClSi |
Molekulargewicht |
353.8 g/mol |
IUPAC-Name |
[4-[(5-bromo-2-chlorophenyl)methyl]phenyl]-trimethylsilane |
InChI |
InChI=1S/C16H18BrClSi/c1-19(2,3)15-7-4-12(5-8-15)10-13-11-14(17)6-9-16(13)18/h4-9,11H,10H2,1-3H3 |
InChI-Schlüssel |
NQNOUJHNRNVXSH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone](/img/structure/B13993524.png)

![[4-(Carbamoylamino)phenyl]boronic acid](/img/structure/B13993540.png)
![Ethyl [2-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B13993550.png)

![5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B13993560.png)

![2-[Methoxy-(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B13993573.png)
![5-[(6-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13993585.png)


![Bis[4-(diethylamino)phenyl]methanethione](/img/structure/B13993599.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![2-chloro-4-phenyl-6-[3-(4-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B13993613.png)
